ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is an organic compound with the molecular formula C15H13ClFNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves multiple steps. One common method includes the reaction of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .
Scientific Research Applications
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Uniqueness
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group differentiates it from other quinoline derivatives, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C15H13ClFNO3 |
---|---|
Molecular Weight |
309.72 g/mol |
IUPAC Name |
ethyl 7-chloro-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H13ClFNO3/c1-3-5-18-8-10(15(20)21-4-2)14(19)9-6-12(17)11(16)7-13(9)18/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
CPHNTDSVAJWJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.